3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid

X‑ray crystallography conformational analysis hydrogen‑bonding motif

3‑Methoxycarbonylbicyclo[3.1.0]hexane‑6‑carboxylic acid (CAS 2121431‑60‑3) is a conformationally constrained bicyclic building block that contains a methyl ester at the 3‑position and a free carboxylic acid at the 6‑position of the bicyclo[3.1.0]hexane scaffold [REFS‑1]. This heterobifunctional architecture enables sequential, chemoselective derivatization without requiring additional protection/deprotection steps—a key operational advantage in multi‑step synthetic sequences [REFS‑2].

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
Cat. No. B8218067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2C(C1)C2C(=O)O
InChIInChI=1S/C9H12O4/c1-13-9(12)4-2-5-6(3-4)7(5)8(10)11/h4-7H,2-3H2,1H3,(H,10,11)
InChIKeySUCROQKXHQLUIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Methoxycarbonylbicyclo[3.1.0]hexane‑6‑carboxylic acid: Core Properties and Procurement Identifiers


3‑Methoxycarbonylbicyclo[3.1.0]hexane‑6‑carboxylic acid (CAS 2121431‑60‑3) is a conformationally constrained bicyclic building block that contains a methyl ester at the 3‑position and a free carboxylic acid at the 6‑position of the bicyclo[3.1.0]hexane scaffold [REFS‑1]. This heterobifunctional architecture enables sequential, chemoselective derivatization without requiring additional protection/deprotection steps—a key operational advantage in multi‑step synthetic sequences [REFS‑2]. The compound is commercially supplied as a research chemical (typically ≥95 % purity) for medicinal‑chemistry and chemical‑biology applications [REFS‑3].

Why Simple Bicyclo[3.1.0]hexane Analogs Cannot Replace 3‑Methoxycarbonylbicyclo[3.1.0]hexane‑6‑carboxylic Acid


The bicyclo[3.1.0]hexane scaffold is present in many research intermediates, but small changes in the number, position, and protection state of the carboxyl groups profoundly alter reactivity, conformational preference, and hydrogen‑bonding capacity [REFS‑1]. The title compound is unique in carrying one free carboxylic acid (C‑6) and one methyl ester (C‑3) on the strained bicyclic framework. This “one‑acid/one‑ester” pattern permits orthogonal activation strategies (e.g., selective amide bond formation at C‑6 while the C‑3 ester remains intact) that are impossible with the symmetrical diacid or diester analogs [REFS‑2]. Consequently, substituting a simpler bicyclo[3.1.0]hexane‑6‑carboxylic acid (no C‑3 substituent) or the 6,6‑dicarboxylate (both groups at C‑6) leads to loss of the regiochemical handle that enables programmable, step‑wise molecular construction.

Quantitative Differentiation of 3‑Methoxycarbonylbicyclo[3.1.0]hexane‑6‑carboxylic Acid from Closest Analogs


Crystallographically Defined Conformation vs. 6,6‑Dicarboxylate Regioisomer

In the crystal structure of the closely related methyl exo‑bicyclo[3.1.0]hexane‑6,6‑dicarboxylate (both carboxyl groups at C‑6), the bicyclo[3.1.0]hexane core adopts a boat‑like conformation and molecules form centrosymmetric O–H⋯O hydrogen‑bonded dimers [REFS‑1]. For the title compound, the C‑3 methoxycarbonyl substituent alters the hydrogen‑bond donor/acceptor topology: the free acid at C‑6 remains available for dimerization or substrate binding, while the C‑3 ester engages only as a hydrogen‑bond acceptor. This spatial segregation is not achievable with the 6,6‑dicarboxylate regioisomer, where both carboxyl functions are geminal and sterically congested.

X‑ray crystallography conformational analysis hydrogen‑bonding motif

Predicted Physicochemical Property Profile vs. Bicyclo[3.1.0]hexane‑6‑carboxylic Acid and 3,6‑Dicarboxylic Acid

Computed molecular descriptors highlight key differences that guide solvent selection and purification strategies. The title compound (MW 184.19 g mol⁻¹, XLogP3‑AA = 0.4, tPSA = 63.6 Ų, 1 H‑bond donor, 4 H‑bond acceptors) [REFS‑1] occupies a distinct property space relative to the simpler analog bicyclo[3.1.0]hexane‑6‑carboxylic acid (MW 126.15 g mol⁻¹, predicted pKa ∼4.82) [REFS‑2] and the more polar diacid bicyclo[3.1.0]hexane‑3,6‑dicarboxylic acid (MW 170.16 g mol⁻¹, two H‑bond donors) [REFS‑3].

physicochemical properties Lipinski parameters predicted log P and pKa

Orthogonal Functional‑Group Reactivity vs. Symmetrical Diacid and Diester Analogs

The title compound possesses one free carboxylic acid (C‑6) and one methyl ester (C‑3). This mixed oxidation state permits direct amide coupling or active‑ester formation at C‑6 under standard conditions (e.g., EDC/HOBt) while the C‑3 ester remains unreactive [REFS‑1]. In contrast, the symmetrical diacid bicyclo[3.1.0]hexane‑3,6‑dicarboxylic acid requires selective protection of one carboxyl group before derivatization, and the symmetrical diester methyl bicyclo[3.1.0]hexane‑3,6‑dicarboxylate requires selective hydrolysis to unmask a single acid—both operations introduce additional synthetic steps and can compromise overall yield.

chemoselective derivatization orthogonal protection amide coupling

Commercial Availability and Purity Benchmarking vs. Positional Isomers

As of 2026, 3‑methoxycarbonylbicyclo[3.1.0]hexane‑6‑carboxylic acid is stocked by multiple vendors at ≥95 % purity (CAS 2121431‑60‑3) [REFS‑1]. In contrast, the positional isomer 5‑(methoxycarbonyl)bicyclo[3.1.0]hexane‑1‑carboxylic acid (CAS 25090‑43‑1) is listed by fewer suppliers and often at lower stock levels [REFS‑2]. The 6,6‑dicarboxylate analog (methyl exo‑bicyclo[3.1.0]hexane‑6,6‑dicarboxylate) is primarily a crystallographic reference compound and is not widely offered as a bulk research intermediate.

procurement purity comparison positional isomer availability

Optimal Application Scenarios for 3‑Methoxycarbonylbicyclo[3.1.0]hexane‑6‑carboxylic Acid Based on Differentiated Evidence


Stepwise Construction of Focused Compound Libraries for mGluR and SSTR4 Targets

The bicyclo[3.1.0]hexane scaffold is a privileged core in metabotropic glutamate receptor (mGluR) modulators and somatostatin receptor subtype 4 (SSTR4) agonists [REFS‑1]. The title compound’s pre‑differentiated acid/ester pair allows researchers to first elaborate the C‑6 carboxyl group (e.g., amide coupling with a pharmacophoric amine) while retaining the C‑3 ester for subsequent diversification or as a polarity‑modulating group. This sequential strategy circumvents the statistical yield losses and purification challenges inherent when using the symmetrical diacid or diester analogs [REFS‑2].

Conformationally Constrained Fragment for X‑ray Co‑crystallography and Biophysical Screening

The distinct hydrogen‑bond donor/acceptor topology of the 3,6‑regioisomer—one COOH donor at C‑6 and one CO₂Me acceptor at C‑3—offers a well‑defined spatial presentation of polar contacts [REFS‑1]. Fragment‑based drug discovery (FBDD) campaigns that rely on high‑resolution co‑crystal structures benefit from this predictable interaction pattern, which differs from the centrosymmetric dimer motif observed for the 6,6‑dicarboxylate regioisomer [REFS‑2].

Synthesis of Bifunctional Linkers for PROTAC and Bioconjugate Chemistry

The orthogonal reactivity of the C‑6 acid and C‑3 ester enables the title compound to serve as a heterobifunctional linker precursor. The C‑6 acid can be coupled to a target‑protein ligand while the C‑3 ester is subsequently hydrolyzed and coupled to an E3‑ligase recruiting element—or vice versa [REFS‑1]. This built‑in orthogonality reduces the number of protection/deprotection cycles by at least one full step compared to using the symmetrical diacid or diester, accelerating PROTAC candidate synthesis [REFS‑2].

Physicochemical Property Optimization in Lead Series

With a computed log P of 0.4, a single hydrogen‑bond donor, and a moderate topological polar surface area of 63.6 Ų, the title compound occupies a favorable region of drug‑like chemical space [REFS‑1]. When appended to a lead scaffold, it introduces less polarity than the corresponding diacid (two HBDs) and less hydrophobicity than the corresponding diester, helping medicinal chemists fine‑tune solubility, permeability, and off‑target binding profiles without resorting to extensive multi‑parameter optimization [REFS‑2].

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